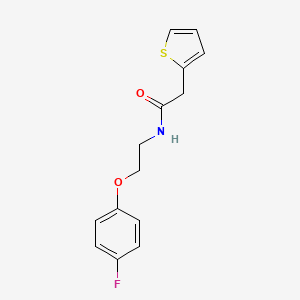
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific studies. FTY720 has shown promise in the treatment of a variety of diseases, including multiple sclerosis, cancer, and transplant rejection.
Applications De Recherche Scientifique
Chemoselective Synthesis Applications
N-(2-Hydroxyphenyl)acetamide derivatives, synthesized using chemoselective acetylation processes, serve as intermediates for antimalarial drugs. The process optimization, mechanism, and kinetics of such syntheses have significant implications in developing efficient strategies for drug synthesis, highlighting the broader utility of related acetamide compounds in medicinal chemistry (Deepali B Magadum & G. Yadav, 2018).
Pharmacological Assessment
Acetamide derivatives, including structures similar to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophen-2-yl)acetamide, have been synthesized and evaluated for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Such studies are crucial in identifying new therapeutic agents and understanding the molecular basis of their activities (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2016).
Anticancer and Anti-inflammatory Activities
The development of new chemical entities, such as 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrates potential anticancer and anti-inflammatory properties. This research contributes to the ongoing search for more effective and safer therapeutic options for treating cancer and inflammation-related disorders (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).
Glutaminase Inhibitors for Cancer Therapy
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the chemical structure of interest, have been synthesized and evaluated as glutaminase inhibitors. These inhibitors are investigated for their potential in cancer therapy, highlighting the role of enzyme inhibition in controlling tumor growth (K. Shukla et al., 2012).
Antimicrobial Applications
Novel imines and thiazolidinones derived from related acetamide compounds have been synthesized and evaluated for their antimicrobial activities. Such research is pivotal in the development of new antibiotics to combat resistant microbial strains (N. Fuloria et al., 2009).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-11-3-5-12(6-4-11)18-8-7-16-14(17)10-13-2-1-9-19-13/h1-6,9H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZUCZMNOMSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

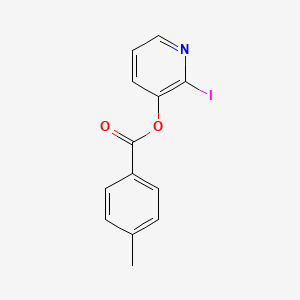
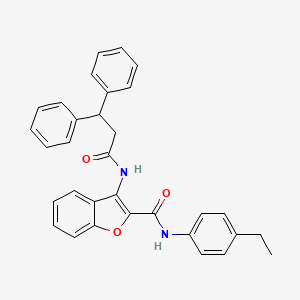
![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)
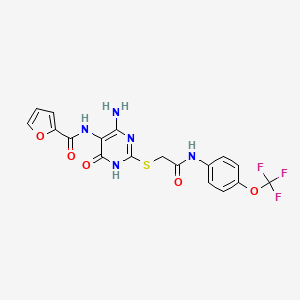
![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)
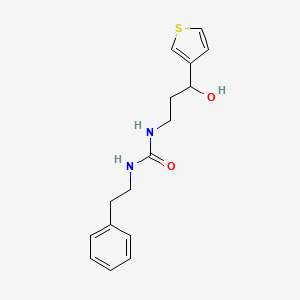


![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)
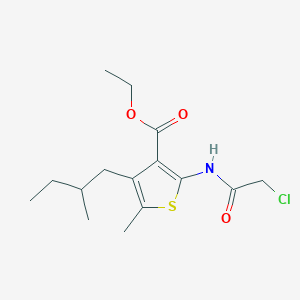
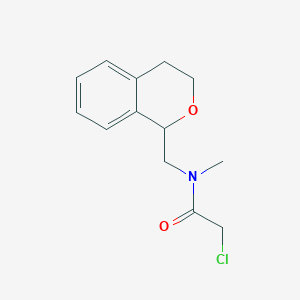
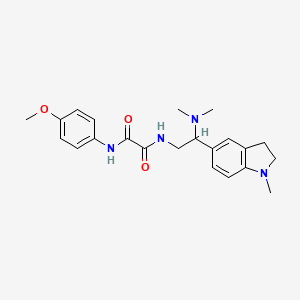
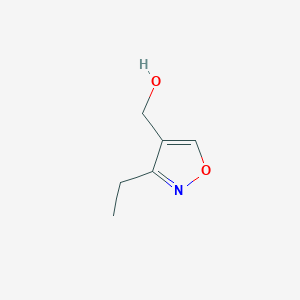
![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)